
N-(2-(furan-2-yl)-2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-(furan-2-yl)-2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains an imidazolidine ring, which is a saturated five-membered ring with two nitrogen atoms and three carbon atoms . The presence of a carboxamide group indicates that it might have properties similar to amides, such as the ability to participate in hydrogen bonding .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and imidazolidine rings would contribute to the rigidity of the molecule, while the methoxyethyl and carboxamide groups could potentially introduce some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The furan ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions . The imidazolidine ring might undergo reactions at the nitrogen atoms, and the carboxamide group could participate in various reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the furan and imidazolidine rings could contribute to its stability and solubility, while the carboxamide group could influence its polarity .Applications De Recherche Scientifique
Antiprotozoal Agents
Research has demonstrated the potential of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural similarities with the compound , as antiprotozoal agents. These compounds have shown strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting a potential application in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).
Antimicrobial Activities
Derivatives of furan compounds, obtained from starting materials such as furan-2-carbohydrazide, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have displayed activity against a range of microorganisms, highlighting their potential in developing new antimicrobial agents (Başoğlu et al., 2013).
Organic Synthesis and Chemical Reactivity
Studies on the synthesis and reactivity of furan derivatives, such as 2-(furan-2-yl)benzo[e][1,3]benzothiazole, have expanded the toolkit of organic chemists, enabling the development of novel synthetic routes and the exploration of new chemical reactions. These contributions are crucial for advancing the field of organic chemistry and for the synthesis of complex molecules (Aleksandrov et al., 2017).
Anticancer Agents
Research into N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidemal growth factor receptor (EGFR) inhibitors and anticancer agents has shown that some compounds exhibit potent anticancer activities against various cancer cell lines. This suggests the potential of furan and indole derivatives in developing new anticancer therapies (Lan et al., 2017).
Mécanisme D'action
Target of Action
For instance, furan derivatives have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it might affect. Given the wide range of activities associated with furan derivatives, it’s likely that multiple pathways could be impacted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities associated with furan derivatives, the effects could potentially be wide-ranging .
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-17-9(8-3-2-6-18-8)7-13-11(16)14-5-4-12-10(14)15/h2-3,6,9H,4-5,7H2,1H3,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUYIEYNXFHFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)N1CCNC1=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2964099.png)
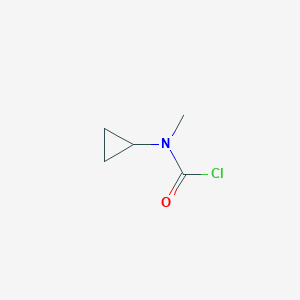
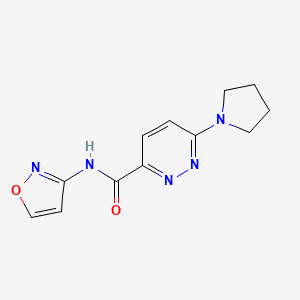
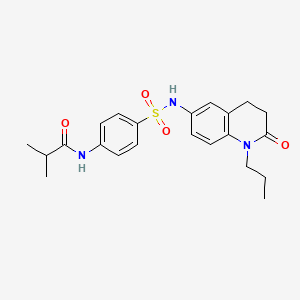
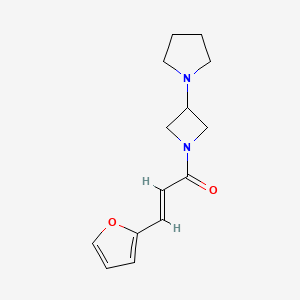
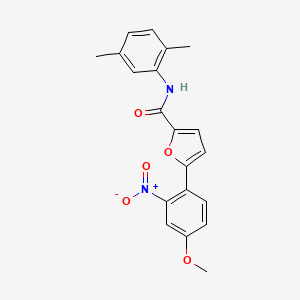
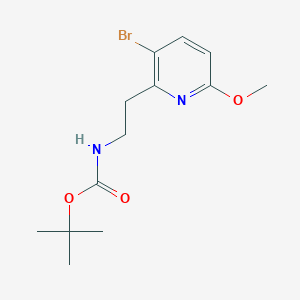
![2-Bromo-5-methylbenzo[d]thiazole](/img/structure/B2964111.png)

![2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2964115.png)
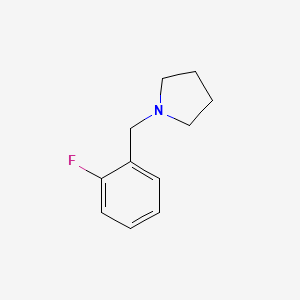
![2-Chloro-5-((2,5-difluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2964118.png)
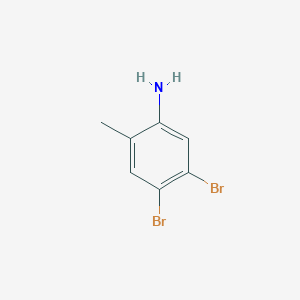
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2964121.png)